molecular formula C8H6BrFO B1375322 1-(2-Bromo-6-fluorophenyl)ethanone CAS No. 928715-37-1

1-(2-Bromo-6-fluorophenyl)ethanone

Cat. No.: B1375322
CAS No.: 928715-37-1
M. Wt: 217.03 g/mol
InChI Key: ZTLLHQUYOLPVAR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to an ethanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoroacetophenone using bromine in the presence of a catalyst . Another method includes the use of ammonium bromide and oxone to convert secondary alcohols into alpha-bromoketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the production process .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(2-Bromo-6-fluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in chemical and biological research .

Properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLLHQUYOLPVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735282
Record name 1-(2-Bromo-6-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928715-37-1
Record name 1-(2-Bromo-6-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromo-6-fluorophenyl)ethanone
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